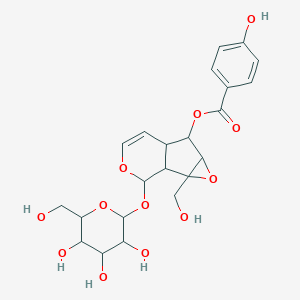

Catalposide

Description

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSACQOOWZMGSE-RWORTQBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986621 | |

| Record name | Catalposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6736-85-2 | |

| Record name | Catalposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6736-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catalposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catalposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1a(S)α,1bβ,2β,5aβ,6β,6aα-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATALPOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KD7K3964H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Catalposide natural sources and plant distribution

An In-depth Technical Guide to the Natural Sources, Plant Distribution, and Analysis of Catalposide

Introduction to this compound

This compound is an iridoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom, recognized for its diverse pharmacological activities. Structurally, it is the p-hydroxybenzoyl ester of catalpol (B1668604).[1] This compound, along with its aglycone catalpol, has been the subject of extensive research due to its potential therapeutic applications, including anti-inflammatory, neuroprotective, and antioxidant effects.[2][3] This guide provides a comprehensive overview of the natural sources of this compound, its distribution within the plant kingdom, quantitative data on its occurrence, and detailed methodologies for its extraction, isolation, and analysis. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound and its precursor, catalpol, are predominantly found in plants belonging to the order Lamiales, with significant concentrations in the families Plantaginaceae, Scrophulariaceae, and Bignoniaceae.

-

Genus Catalpa (Bignoniaceae): The genus Catalpa is the primary and namesake source of this compound.[1] Species such as Catalpa bungei (Manchurian catalpa), Catalpa ovata, and Catalpa speciosa are known to contain this compound, particularly in their fruits and leaves.[4][5][6] Historically, this compound was first isolated from the unripe fruit of Catalpa bignonioides.[4]

-

Genus Rehmannia (Scrophulariaceae): The root of Rehmannia glutinosa is a major source of catalpol and is a fundamental herb in traditional Chinese medicine.[3][7] While catalpol is the more abundant iridoid in this plant, this compound is also present.[8]

-

Genus Plantago (Plantaginaceae): Various species of the genus Plantago, commonly known as plantains, are rich sources of iridoid glycosides, including aucubin (B1666126) and catalpol.[1][9] this compound has also been identified within this genus, which is recognized for its anti-inflammatory properties.[10][11]

-

Other Genera: this compound and related iridoids have been isolated from other genera as well. For instance, species of Buddleia are known to contain catalpol and its derivatives.[1] The family Scrophulariaceae, beyond Rehmannia, contains several species that produce these compounds.[10]

Quantitative Analysis of this compound and Catalpol Content

The concentration of this compound and its aglycone, catalpol, can vary significantly depending on the plant species, the part of the plant, developmental stage, and environmental conditions.[11] The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Rehmannia glutinosa (various cultivars) | Dried Root | Catalpol | 85.2 mg/g to 144.9 mg/g | [12] |

| Plantago lanceolata | Spike | Catalpol | 43.33 µg/mg (DW) | [13] |

| Plantago major | Spike | Catalpol | 18.15 µg/mg (DW) | [13] |

| Plantago lanceolata | Aerial Parts | Catalpol | 1.47% to 8.63% (field-grown) | [9] |

| Plantago lanceolata | Leaves | Catalpol | 0.4% to 3.6% | [9] |

| Buddleia species | Leaves | Catalpol & Methylcatalpol | ~0.1% of fresh weight | [1] |

Note: Data for this compound is less frequently reported than for its more studied precursor, catalpol. DW = Dry Weight.

Methodologies: Extraction, Isolation, and Quantification

The following sections provide detailed protocols for the extraction, purification, and analysis of this compound from plant materials.

Experimental Workflow

The general workflow for isolating and analyzing this compound involves several key stages, from sample preparation to final quantification.

Caption: General workflow for this compound extraction and analysis.

Protocol 1: Extraction from Plant Material

This protocol is based on established methods for iridoid glycoside extraction.[14][15]

Objective: To obtain a crude extract rich in this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Catalpa bungei leaves)

-

75% Ethanol (B145695) (EtOH) in deionized water

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of the powdered plant material and place it into a 2 L round-bottom flask.

-

Add 1 L of 75% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).

-

Set up the reflux apparatus and heat the mixture to reflux for 2 hours with constant stirring.

-

Allow the mixture to cool to room temperature and then filter it through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue with another 1 L of fresh 75% ethanol to maximize recovery.

-

Combine the filtrates from both extractions.

-

Concentrate the combined filtrate using a rotary evaporator at a temperature below 50°C until the ethanol is completely removed, yielding a crude aqueous extract. This extract can be lyophilized (freeze-dried) to obtain a dry powder.[5]

Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography

This protocol describes the purification of this compound from the crude extract.[5][14]

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude extract from Protocol 1

-

Deionized water

-

Separatory funnel (2 L)

-

Solvents: n-Hexane, Chloroform (B151607) (CHCl₃), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)

-

Silica gel for column chromatography

-

Glass column

-

Solvent system for chromatography (e.g., Chloroform:Methanol (B129727) gradient)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Liquid-Liquid Partitioning: a. Redissolve the dried crude extract in 500 mL of deionized water. b. Transfer the aqueous solution to a large separatory funnel. c. Partition the aqueous solution successively with 500 mL of n-hexane (3 times), 500 mL of chloroform (3 times), and 500 mL of ethyl acetate (3 times) to remove non-polar and medium-polarity impurities. Discard these fractions. d. Finally, partition the remaining aqueous layer with 500 mL of n-butanol (3 times). This compound and other polar glycosides will be enriched in the n-butanol phase. e. Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield the purified glycoside-rich fraction.

-

Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., chloroform). b. Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. After drying, load the sample onto the top of the prepared column. d. Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol. e. Collect fractions and monitor them by TLC, spotting for the presence of this compound against a standard. f. Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound.[13][16]

Objective: To determine the concentration of this compound in an extract.

Materials:

-

HPLC system with a UV or DAD detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

This compound standard of known purity

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Sample Preparation: Dissolve a known weight of the purified extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution can be used, for example, starting with 95% A and 5% B, increasing to 30% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 204 nm for catalpol, but monitor at multiple wavelengths if possible; for this compound, the p-hydroxybenzoyl group allows for detection at higher wavelengths (~260 nm).[4][16]

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the calibration curve.

Biosynthesis and Biological Activity

Biosynthesis of Catalpol and this compound

This compound biosynthesis originates from the iridoid pathway, which itself is derived from the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways for the synthesis of the precursor geranyl diphosphate (B83284) (GPP).[17][18] The pathway leading to catalpol involves a series of enzymatic steps including oxidation, cyclization, glycosylation, and hydroxylation. This compound is then formed by the esterification of catalpol with p-hydroxybenzoic acid.

Caption: Simplified biosynthetic pathway leading to catalpol and this compound.

Anti-Inflammatory Signaling Pathway

Catalpol, the aglycone of this compound, exerts significant anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Caption: Inhibition of the NF-κB signaling pathway by catalpol/catalposide.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. Its distribution is concentrated within specific plant families, most notably Bignoniaceae and Plantaginaceae. The protocols detailed in this guide provide a robust framework for the extraction, purification, and quantification of this compound, enabling further research into its pharmacological properties and potential for drug development. Understanding its biosynthetic pathways and mechanisms of action, such as the modulation of the NF-κB pathway, is crucial for harnessing its full therapeutic benefits. Future research should focus on optimizing extraction yields, exploring a wider range of plant sources, and conducting further preclinical and clinical studies to validate its efficacy and safety.

References

- 1. CATALPOL AND METHYLCATALPOL: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. benchchem.com [benchchem.com]

- 6. Catalpa bungei - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Study on Catalpol Content in Rehmannia glutinosa Root, an Important Ingredient in Kampo Prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 10. mdpi.com [mdpi.com]

- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. primescholars.com [primescholars.com]

- 17. Analysis of Centranthera grandiflora Benth Transcriptome Explores Genes of Catalpol, Acteoside and Azafrin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Catalposide in Catalpa Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalposide, an iridoid glycoside found predominantly in species of the Catalpa genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and neuroprotective properties. As a specialized plant metabolite, its biosynthesis follows the intricate iridoid pathway, a branch of terpenoid metabolism. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and application in drug development.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily generated through the methylerythritol 4-phosphate (MEP) pathway in the plastids. The pathway can be broadly divided into three main stages: the formation of the monoterpene precursor geranyl pyrophosphate (GPP), the construction of the core iridoid skeleton, and the late-stage modifications leading to catalpol (B1668604) and finally this compound.

Stage 1: Formation of Geranyl Pyrophosphate (GPP)

The initial phase of the pathway involves the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by Geranyl Pyrophosphate Synthase (GPPS) to yield the C10 monoterpene precursor, GPP.

Stage 2: Core Iridoid Skeleton Formation

This stage involves a series of enzymatic reactions that transform the linear GPP molecule into the characteristic bicyclic iridoid structure.

-

Geraniol (B1671447) Formation : Geraniol Synthase (GES) hydrolyzes GPP to form geraniol.

-

Hydroxylation of Geraniol : The cytochrome P450 enzyme, Geraniol-8-hydroxylase (G8H) , hydroxylates geraniol at the C8 position to produce 8-hydroxygeraniol.

-

Oxidation to 8-oxogeranial : 8-hydroxygeraniol oxidoreductase (HGO) then catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.

-

Reductive Cyclization : The pivotal step in forming the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) , to form the core iridoid scaffold, nepetalactol.

Stage 3: Late-Stage Modifications to this compound

The pathway from the core iridoid skeleton to this compound involves a series of largely uncharacterized but proposed enzymatic steps. It is hypothesized to proceed through the "Route II" iridoid pathway, which leads to carbocyclic iridoids like catalpol.

-

Formation of Loganin : Nepetalactol undergoes a series of oxidation, glycosylation, and methylation reactions to form the key intermediate, loganin.

-

Conversion to Catalpol : Loganin is then converted to catalpol through a series of hydroxylation and epoxidation reactions. A key step is the formation of the epoxide ring between C7 and C8, which is characteristic of catalpol. This is likely catalyzed by a cytochrome P450 monooxygenase acting as an epoxidase.

-

Final Acylation to this compound : The terminal step in the biosynthesis is the esterification of the C10 hydroxyl group of catalpol with p-hydroxybenzoic acid. This reaction is catalyzed by a putative acyltransferase , utilizing p-hydroxybenzoyl-CoA as the acyl donor. The biosynthesis of p-hydroxybenzoyl-CoA itself originates from the phenylpropanoid pathway.

Caption: Proposed biosynthesis pathway of this compound in Catalpa species.

Quantitative Data

The concentration of this compound and its precursor, catalpol, can vary significantly between different Catalpa species and among different tissues of the same plant. The following table summarizes available quantitative data.

| Catalpa Species | Plant Part | Compound | Concentration | Reference |

| C. speciosa | Nectar | Catalpol | 0.4% (w/v) | [1][2] |

| C. speciosa | Nectar | This compound | 0.4% (w/v) | [1][2] |

| C. ovata | Stem Bark | This compound | Isolated | [3] |

| C. bignonioides | Fruits | This compound | Isolated | [4][5] |

| C. bignonioides | Fruits | Catalpol | Isolated | [4] |

Note: Data for absolute concentrations in various tissues of Catalpa species is limited in the reviewed literature. The presented data indicates the presence and, where available, the concentration of the compounds.

Experimental Protocols

Extraction and Quantification of this compound and Catalpol by HPLC

This protocol outlines a general method for the extraction and quantification of iridoid glycosides from Catalpa plant material using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

-

Fresh or dried Catalpa plant material (leaves, fruits, bark)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

This compound and Catalpol analytical standards

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with a UV or PDA detector and a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Grind the dried plant material to a fine powder. For fresh material, freeze in liquid nitrogen before grinding.

-

Accurately weigh approximately 1.0 g of the powdered material into a centrifuge tube.

-

Add 20 mL of methanol and vortex thoroughly.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the extract at 4,000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound and catalpol standards (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient could be: 5-15% B over 15 min, 15-40% B over 10 min, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Quantification:

-

Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the plant extracts.

-

Identify the peaks for this compound and catalpol by comparing retention times with the standards.

-

Quantify the amount of each compound in the extracts using the calibration curve.

-

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes a general workflow for the expression of a candidate biosynthetic gene (e.g., a putative acyltransferase) in a heterologous host and the subsequent functional assay of the recombinant enzyme.

Caption: Workflow for heterologous expression and functional characterization of a biosynthetic enzyme.

Procedure:

-

Gene Cloning:

-

Isolate total RNA from a Catalpa tissue known to produce this compound.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate gene using gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., His-tag).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an optimal density (OD600 of ~0.6-0.8).

-

Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18-25 °C) overnight.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verify the purity and size of the protein by SDS-PAGE.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the purified enzyme, the substrates (e.g., catalpol and p-hydroxybenzoyl-CoA for the acyltransferase), and an appropriate buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.

-

Stop the reaction (e.g., by adding an organic solvent).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Analyze the reaction product by LC-MS or GC-MS.

-

Compare the mass spectrum and retention time of the product with an authentic this compound standard to confirm the enzyme's function.

-

Conclusion

The biosynthesis of this compound in Catalpa species is a complex pathway that builds upon the core iridoid biosynthetic machinery. While the early steps are well-characterized, the late-stage modifications leading to catalpol and its final acylation to this compound remain areas of active research. The identification and characterization of the enzymes involved in these later steps, particularly the putative epoxidase and acyltransferase, will be crucial for a complete understanding of the pathway and for enabling the biotechnological production of this valuable medicinal compound. The protocols and data presented in this guide provide a foundation for researchers to further investigate this fascinating biosynthetic pathway.

References

- 1. Iridoid glycosides in the nectar ofCatalpa speciosa are unpalatable to nectar thieves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical Study on Catalpa ovata -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 4. The Chemical Constituents from Fruits of Catalpa bignonioides Walt. and Their α-Glucosidase Inhibitory Activity and Insulin Secretion Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Catalposide

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of this compound. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Identity and Structure

This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane (B165970) ring fused to a pyran ring.[1] First isolated from the unripe fruit of Catalpa bignonioides and C. ovata, it is a significant bioactive constituent of these and other related plant species.[2]

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis and chemical degradation studies. Its molecular formula is C₂₂H₂₆O₁₂.[2][3]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 4-hydroxybenzoate[3] |

| CAS Number | 6736-85-2[2] |

| Molecular Formula | C₂₂H₂₆O₁₂[2][3] |

| Molecular Weight | 482.43 g/mol [2] |

| InChI | InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1[3] |

| InChIKey | UXSACQOOWZMGSE-RWORTQBESA-N[3] |

| Canonical SMILES | C1=CO--INVALID-LINK--CO)OC(=O)C4=CC=C(C=C4)O">C@HO[C@H]5--INVALID-LINK--CO)O)O">C@@HO[3] |

Stereochemistry:

The stereochemistry of this compound is complex, with multiple chiral centers. The absolute configuration of each stereocenter is defined by the IUPAC name. The spatial arrangement of the atoms is crucial for its biological activity. The stereochemical assignments have been confirmed through detailed NMR studies and chemical correlations.[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white crystalline powder.[1] Its solubility and other physical properties are important for its handling, formulation, and bioavailability.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Appearance | White crystalline powder | [1] |

| Melting Point | 215-216.5 °C | [2] |

| Optical Rotation [α]D²³ | -184° (c = 0.87 in methanol) | [2] |

| UV max (Ethanol) | 260 nm (log ε 4.27) | [2] |

| UV max (Sodium Hydroxide) | 303 nm (log ε 4.35) | [2] |

| Solubility | Soluble in water and ethanol; slightly soluble in benzene, chloroform, and ether. | [1][2] |

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemical techniques. While detailed, step-by-step protocols are often proprietary to the cited literature, the general methodologies are outlined below.

3.1. Isolation of this compound:

A general protocol for the isolation of iridoid glycosides like this compound from plant material involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., stem bark of Catalpa ovata) is extracted with a polar solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarities (e.g., water and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction enriched with this compound is subjected to various chromatographic techniques for purification. This typically includes column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC).

3.2. Structural Characterization:

The structure of isolated this compound is confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used to determine the connectivity of atoms and the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophores in the molecule.

3.3. Biological Activity Assays:

The anti-inflammatory and neuroprotective effects of this compound are evaluated using various in vitro and in vivo models. A common experimental workflow is as follows:

Caption: General workflow for evaluating the biological activity of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of pharmacological properties, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

4.1. Anti-inflammatory Activity:

This compound has been shown to inhibit the production of pro-inflammatory mediators.[4][5] It can suppress the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6][] The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8]

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

4.2. Neuroprotective Activity:

This compound has demonstrated significant neuroprotective effects in various experimental models. It can protect neuronal cells from oxidative stress-induced apoptosis.[9] The mechanisms underlying its neuroprotective action involve the induction of heme oxygenase-1 (HO-1) and the activation of the Keap1-Nrf2/ARE signaling pathway, which plays a crucial role in the cellular antioxidant response.[9][10] Furthermore, this compound has been shown to inhibit p53-mediated apoptosis and modulate the Bcl-2/Bax protein ratio.[11][12]

Caption: Neuroprotective mechanisms of this compound involving the Nrf2 and p53 pathways.

References

- 1. Buy this compound (EVT-289440) | 6736-85-2 [evitachem.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C22H26O12 | CID 93039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression and reduces the severity of trinitrobenzene sulfonic Acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of inducible nitric oxide synthesis by this compound from Catalpa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound protects Neuro 2A cells from hydrogen peroxide-induced cytotoxicity via the expression of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]

- 12. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Catalposide: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalposide is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.[1] Found predominantly in plants of the Catalpa genus, such as Catalpa ovata, it has garnered significant interest for its potential therapeutic applications, particularly its anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction, analysis, and biological evaluation, and a visualization of its mechanism of action.

Physical and Chemical Properties

This compound presents as a white to yellow crystalline powder.[3][4] Its core structure consists of a catalpol (B1668604) aglycone linked to a glucose molecule and esterified with p-hydroxybenzoic acid.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C22H26O12 | [1][5][6] |

| Molecular Weight | 482.4 g/mol | [1][5] |

| CAS Number | 6736-85-2 | [1][5][6] |

| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 4-hydroxybenzoate | [2][5] |

| Synonyms | Catalpin, Hydroxybenzoyl catalpol | [1][2][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to yellow solid/powder | [1][3] |

| Melting Point | 215-216.5°C | [1] |

| Solubility | Soluble in water, ethanol (B145695), methanol (B129727), DMSO, pyridine. Slightly soluble in benzene, chloroform (B151607), ether. | [4][6][7] |

| Stability | Stable under neutral conditions. Sensitive to acidic and alkaline conditions, especially at elevated temperatures. Degradation can be promoted by most amino acids. | [4][8] |

| Storage | -20°C, protected from light. | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Source(s) |

| UV-Vis Absorption | λmax: 260 nm (in ethanol) | [6] |

| λmax: 303 nm (in sodium hydroxide) | [6] | |

| LC-MS | Precursor Ion: m/z 483.1497 [M+H]⁺ | [5] |

| Adducts: [M+NH4]⁺, [M+Na]⁺ | [5] | |

| ¹H NMR (in DMSO-d6) | Key signals around 2.50 ppm (solvent) | [8][9][10] |

| ¹³C NMR (in DMSO-d6) | Key signals around 39.51 ppm (solvent) | [8][11] |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory properties.[2][3] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][11]

This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines.[2][3]

Experimental Protocols

Extraction and Purification of this compound from Catalpa ovata

This protocol outlines a general procedure for the extraction and purification of this compound from plant material.

Methodology:

-

Plant Material Preparation: Air-dry fresh leaves or roots of Catalpa ovata in a well-ventilated area away from direct sunlight for approximately 15 days.[1] Grind the dried material into a fine powder.[1]

-

Extraction: Macerate the powdered plant material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[1] Repeat the extraction process three times to maximize the yield.[1]

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper.[1] Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[10][12]

-

Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and perform successive partitioning in a separatory funnel with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.[1]

-

Fraction Collection: Collect the ethyl acetate fraction, which is enriched with this compound, and concentrate it under reduced pressure.[1]

-

Column Chromatography: Further purify the concentrated ethyl acetate fraction using column chromatography. A silica gel or macroporous resin column can be used.[9][13] Elute the column with a solvent gradient (e.g., a gradient of methanol in chloroform or ethanol in water) to separate the compounds.[9]

-

Analysis and Pooling: Collect the eluted fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantification of this compound.

Methodology:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[14]

-

Chromatographic Conditions:

-

Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

-

Working Standard Solutions: Create a series of working standards by diluting the stock solution to concentrations ranging from approximately 5 to 200 µg/mL.[14]

-

Sample Preparation: Dissolve the extracted sample in the mobile phase or methanol, centrifuge to remove particulates, and filter through a 0.22 µm syringe filter before injection.[6]

-

-

Method Validation:

-

Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (R²) should be >0.99.[14][15]

-

Precision and Accuracy: Assess intra-day and inter-day precision and accuracy by analyzing replicate injections of standards at different concentrations on the same day and on different days.[14][16]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the sensitivity of the method by calculating the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[14][15]

-

NF-κB Inhibition Assay - Western Blot for IκBα Degradation

This protocol details the procedure to assess the effect of this compound on the degradation of IκBα in RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates at a density of approximately 1 x 10⁶ cells per well and culture overnight.[2]

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL), for a specified time (e.g., 30-60 minutes).[2]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.[2]

-

Transfer the separated proteins to a PVDF membrane.[7]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

-

Incubate the membrane with a primary antibody against IκBα overnight at 4°C.[12] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).[12]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[7][17]

-

Quantify the band intensities and normalize the IκBα levels to the loading control. Compare the levels of IκBα in this compound-treated cells to the LPS-stimulated control to determine the inhibitory effect on degradation.[12]

-

NF-κB Inhibition Assay - Luciferase Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection:

-

One day before transfection, seed HEK293T cells in a 96-well plate at a density of 2-3 x 10⁴ cells per well.[3][18]

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[18] Incubate for approximately 24 hours.[3]

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α) for 6-8 hours.[18] Include unstimulated and vehicle-stimulated controls.

-

-

Cell Lysis:

-

Luminescence Measurement:

-

Use a dual-luciferase assay system and a luminometer.

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.[5]

-

Subsequently, add the Stop & Glo® reagent (which quenches the firefly reaction and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.[3]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in NF-κB activity relative to the unstimulated control and determine the percent inhibition by this compound compared to the stimulated control.[6]

-

Conclusion

This compound is a well-characterized iridoid glycoside with defined physical and chemical properties. Its significant anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway, makes it a compound of high interest for further research and potential drug development. The experimental protocols provided in this guide offer a robust framework for the isolation, quantification, and biological evaluation of this compound, facilitating its continued investigation in the scientific community.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chem.washington.edu [chem.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. e-nps.or.kr [e-nps.or.kr]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Iridoid Glycosides in Rehmannia glutinosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known iridoid glycosides present in Rehmannia glutinosa, a perennial herb widely used in traditional medicine. This document details the quantitative analysis of these bioactive compounds, outlines experimental protocols for their extraction and quantification, and illustrates key biological pathways associated with their activity.

Known Iridoid Glycosides in Rehmannia glutinosa

Rehmannia glutinosa is a rich source of iridoid glycosides, a class of monoterpenoids known for their diverse pharmacological activities. Numerous studies have led to the isolation and identification of a wide array of these compounds from the roots and leaves of the plant. The major and most studied iridoid glycoside in Rehmannia glutinosa is catalpol (B1668604). Other significant iridoid glycosides include aucubin, geniposidic acid, and a series of compounds known as rehmaglutosides.

A comprehensive, though not exhaustive, list of iridoid glycosides identified in Rehmannia glutinosa is presented below:

-

Major Iridoid Glycosides:

-

Catalpol

-

Aucubin

-

Geniposide

-

Ajugol

-

Melittoside

-

Leonuride

-

-

Rehmaglutosides:

-

Other Identified Iridoid Glycosides:

Quantitative Analysis of Iridoid Glycosides

The concentration of iridoid glycosides in Rehmannia glutinosa can vary significantly depending on the plant part, cultivar, developmental stage, and processing methods. The following tables summarize quantitative data for some of the key iridoid glycosides.

Table 1: Quantitative Analysis of Major Iridoid Glycosides in Rehmannia glutinosa

| Iridoid Glycoside | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Catalpol | Roots | 0 - 38.9 | HPLC | |

| Leaves (Young) | Varies by cultivar | HPLC | ||

| Leaves (Old) | Comparable to roots | HPLC | ||

| Aucubin | Leaves | Lower than catalpol, increases with development | HPLC-UV | [7][8] |

| Geniposidic Acid | Leaves | Lower than catalpol, increases with development | HPLC-UV | [7][8] |

| Total Iridoids | Root | ~7.55% at peak growth stage | qRT-PCR and chemical analysis | |

| Leaf | ~6.52% at peak growth stage | qRT-PCR and chemical analysis |

Experimental Protocols

Accurate quantification of iridoid glycosides is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common methods employed.

Sample Preparation for HPLC and UPLC-MS/MS Analysis

A robust sample preparation protocol is essential to efficiently extract iridoid glycosides and remove interfering substances.

Materials:

-

Rehmannia glutinosa plant material (e.g., roots, leaves)

-

Liquid nitrogen

-

30% Methanol (B129727) in water (v/v)

-

Ultrasonic water bath

-

Centrifuge

-

Rotary evaporator

-

0.22 µm Millipore membrane filter

Protocol:

-

Freeze the plant material with liquid nitrogen and homogenize into a fine powder.

-

Weigh approximately 1.0 g of the powdered sample.

-

Extract the sample twice with 25 mL of 30% methanol in an ultrasonic water bath at 25°C for 20 minutes for each extraction.[7]

-

Centrifuge the extract at 12,000 rpm for 5 minutes.

-

Combine the supernatants from both extractions.

-

Evaporate the combined supernatant to dryness using a rotary evaporator at 50°C under reduced pressure.

-

Redissolve the dried extract in 50 mL of pure water.

-

Filter the solution through a 0.22 µm Millipore membrane filter prior to injection into the HPLC or UPLC-MS/MS system.[7]

HPLC-UV Method for Quantification of Catalpol, Aucubin, and Geniposidic Acid

Instrumentation and Conditions:

-

HPLC System: Waters 600E system with a 2487 dual wavelength detector and 2707 autosampler.[7]

-

Column: Phenomenex Kinetex C18 column (4.6 mm × 100 mm, 2.6 µm).[7]

-

Mobile Phase: Isocratic elution with 5% acetonitrile (B52724) and 95% water containing 0.1% formic acid.[7]

-

Flow Rate: 0.4 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

Detection Wavelength: 210 nm for catalpol and aucubin; 240 nm for geniposidic acid.[7]

-

Injection Volume: 10 µL.[7]

UPLC-MS/MS Method for Simultaneous Determination of Iridoid Glycosides

This method offers higher sensitivity and selectivity for the simultaneous quantification of a wider range of iridoid glycosides.

Instrumentation and Conditions:

-

UPLC System: Coupled with a triple quadrupole mass spectrometer.

-

Column: Kinetex® HILIC column (50 × 2.1 mm, 2.6 μm).[9]

-

Mobile Phase: Gradient elution with 10 mmol/L aqueous ammonium (B1175870) formate (B1220265) containing 0.01% (v/v) formic acid and acetonitrile.[9]

-

Flow Rate: 0.2 mL/min.[9]

-

Ionization Mode: Electrospray ionization (ESI), often in negative or positive mode depending on the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each iridoid glycoside.[9]

Biosynthesis and Pharmacological Signaling Pathways

Biosynthesis of Iridoid Glycosides via the MEP Pathway

Iridoid glycosides are monoterpenoids, and their biosynthesis in plants primarily occurs through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[10] This pathway synthesizes the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Pharmacological Signaling Pathway of Catalpol

Catalpol, a major iridoid glycoside in Rehmannia glutinosa, exerts its pharmacological effects by modulating various signaling pathways. One of its key anti-inflammatory mechanisms involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[11]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of iridoid glycosides in Rehmannia glutinosa.

References

- 1. Hepatoprotective iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Four new iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. INVESTIGATION OF THE IRIDOID COMPOSITION OF EXTRACTS FROM DI HUANG (Rehmannia glutinosa Libosch.) ROOT USING UHPLC AND LC-MSD-Trap-SL | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of three iridoid glycosides of Rehmannia glutinosa in rat biological samples using a validated hydrophilic interaction-UHPLC-MS/MS method in pharmacokinetic and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 11. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalposide's Anti-Inflammatory Action: A Technical Guide to the Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalposide, an iridoid glycoside predominantly isolated from the root of Catalpa ovata and Rehmannia glutinosa, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It details the compound's multifaceted action on key signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NOD-like Receptor Python domain-containing 3 (NLRP3) inflammasome pathways. Furthermore, this document consolidates quantitative data from various in vitro and in vivo studies into structured tables for comparative analysis and presents detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies. This guide is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling pathways that are central to the inflammatory response. Its mechanism is not localized to a single target but rather involves a network of interactions that collectively suppress the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been shown to potently inhibit this pathway. Studies demonstrate that this compound treatment prevents the degradation of IκBα and subsequently blocks the nuclear translocation of the p65 subunit in cell models like LPS-stimulated RAW 264.7 macrophages.[1] This action effectively halts the downstream transcription of NF-κB target genes, including those for TNF-α, IL-1β, and IL-6.[1] Some evidence suggests this process may begin upstream by interfering with the binding of LPS to Toll-like receptor 4 (TLR4).

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Attenuation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) cascades, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Overactivation of these pathways is a hallmark of many inflammatory conditions.

This compound has been observed to significantly attenuate the TNF-α or LPS-induced phosphorylation of p38 and ERK in human intestinal epithelial cells and macrophages.[2] A related compound, 3-methoxy-catalposide, also inhibits the activation of all three major MAP kinases (ERK1/2, JNK, and p38). By preventing the phosphorylation of these key kinases, this compound disrupts the signaling cascade that leads to the expression of pro-inflammatory genes.

Figure 2: this compound's Attenuation of MAPK Signaling Pathways.

Downregulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

The activation of the NLRP3 inflammasome typically requires two signals: a priming signal (Signal 1), often from TLR activation via NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (Signal 2), such as ATP or mitochondrial dysfunction, which triggers the assembly of the inflammasome complex.

Catalpol, a structurally similar iridoid glycoside, has been shown to inhibit NLRP3 inflammasome activation. It achieves this by suppressing both the NF-κB-mediated priming step and the subsequent assembly and activation of the inflammasome, leading to reduced caspase-1 cleavage and IL-1β maturation. This mechanism is also a likely contributor to the anti-inflammatory profile of this compound.

Figure 3: this compound's Inhibition of the NLRP3 Inflammasome Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers from in vitro studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | This compound Conc. | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Dose-dependent | Significant Inhibition | [3] |

| RAW 264.7 | LPS | TNF-α | Dose-dependent | Significant Inhibition | [1] |

| RAW 264.7 | LPS | IL-1β | Dose-dependent | Significant Inhibition | [1] |

| RAW 264.7 | LPS | IL-6 | Dose-dependent | Significant Inhibition | [1] |

| HT-29 | TNF-α | IL-8 Secretion | Not Specified | Decreased Secretion | [2] |

| DLD-1 | Cytokines | Nitric Oxide (NO) | Dose-dependent | Significant Inhibition | [3] |

Note: Specific IC50 values are not consistently reported across the literature, with many studies demonstrating a dose-dependent inhibitory effect.

Table 2: In Vivo Effects of this compound in TNBS-Induced Colitis Model

| Animal Model | Treatment | Parameter | Outcome | Reference |

| Mice | Intrarectal this compound | Body Weight Loss | Dramatically Reduced | [2] |

| Mice | Intrarectal this compound | Colonic Damage Score | Dramatically Reduced | [2] |

| Mice | Intrarectal this compound | Mucosal Ulceration | Dramatically Reduced | [2] |

| Mice | Intrarectal this compound | TNF-α Expression | Suppressed | [2] |

| Mice | Intrarectal this compound | IL-1β Expression | Suppressed | [2] |

| Mice | Intrarectal this compound | NF-κB p65 Translocation | Inhibited | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory action.

In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Plating: Seed cells in 96-well plates at a density of 1-2 x 10⁵ cells/well or 24-well plates at 5 x 10⁵ cells/well, depending on the assay. Allow cells to adhere overnight.

-

Treatment Protocol:

-

Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.

-

Incubate for a specified period (e.g., 24 hours for cytokine and NO measurement).

-

Figure 4: Experimental Workflow for In Vitro LPS Stimulation Assay.

-

Principle: The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.

-

Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 100 µM) and perform serial dilutions in the culture medium to generate a standard curve (0-100 µM).

-

-

Assay Procedure:

-

Collect 50-100 µL of cell culture supernatant from each well of the treated plate and transfer to a new 96-well plate.

-

Add 50-100 µL of each nitrite standard to separate wells.

-

Add 50 µL of Griess Reagent A to all samples and standards.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to all wells.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

-

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

General Protocol (using commercial kits):

-

Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark until a blue color develops.

-

Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the cytokine concentrations in the samples from this curve.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the corresponding total protein or loading control.

In Vivo Anti-inflammatory Model

-

Animal Model: Male BALB/c mice are typically used.

-

Induction of Colitis:

-

Fast mice for 24 hours.

-

Anesthetize the mice (e.g., with ketamine/xylazine).

-

Slowly administer TNBS (e.g., 100-150 µL of 1-2.5% TNBS in 50% ethanol) intrarectally via a catheter inserted approximately 4 cm proximal to the anus.

-

Hold the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.

-

-

This compound Treatment:

-

Administer this compound intrarectally at specified doses (e.g., daily) starting from the day of TNBS induction.

-

-

Assessment of Colitis:

-

Monitor body weight, stool consistency, and presence of blood daily.

-

At the end of the experiment (e.g., day 3-7), sacrifice the mice and collect the colons.

-

Measure colon length and weight.

-

Perform macroscopic scoring of colonic damage (e.g., based on inflammation, ulceration, and thickening).

-

Collect colon tissue for histological analysis (H&E staining) and biochemical assays (e.g., myeloperoxidase (MPO) activity, cytokine levels via ELISA or RT-PCR).

-

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory activity by targeting multiple, synergistic pathways. Its ability to inhibit the master inflammatory regulators NF-κB and MAPK, as well as the NLRP3 inflammasome, positions it as a promising candidate for the development of novel therapeutics for a wide range of inflammatory diseases, including inflammatory bowel disease and neuroinflammation.

Future research should focus on elucidating the precise upstream molecular targets of this compound, such as its direct interactions with TLRs or other cell surface receptors. Further investigation into its pharmacokinetic and pharmacodynamic profiles, along with long-term safety and efficacy studies in more complex disease models, will be crucial for its translation into clinical applications. The detailed methodologies provided in this guide offer a standardized framework for researchers to build upon these foundational findings.

References

- 1. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by this compound, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Catalposide as a Potent Inhibitor of the NF-kB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Catalposide, an iridoid glucoside predominantly found in the root of Rehmannia glutinosa, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on the NF-κB signaling pathway, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support further research and drug development efforts.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[1] These proteins form various homodimers and heterodimers that, in an inactive state, are sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs).[1] The canonical NF-κB activation pathway, the most common route, is typically initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[2] This leads to the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates IκBα.[3] Phosphorylated IκBα is then targeted for ubiquitination and proteasomal degradation, liberating the NF-κB dimer (most commonly the p65/p50 heterodimer) to translocate into the nucleus.[4] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a plethora of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

This compound: A Natural Inhibitor of NF-κB

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action is largely attributed to its ability to suppress the NF-κB signaling pathway at multiple levels.

Inhibition of Pro-inflammatory Mediators

This compound effectively reduces the production of key pro-inflammatory molecules regulated by NF-κB. Studies have consistently shown a dose-dependent decrease in the secretion and gene expression of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages and microglial cells upon treatment with this compound.[5][6]

Mechanism of NF-κB Inhibition

The primary mechanism by which this compound inhibits NF-κB activation involves the prevention of the nuclear translocation of the p65 subunit.[5] This is achieved by interfering with the upstream signaling events that lead to the degradation of IκBα. Evidence suggests that this compound can inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB complex in its inactive state in the cytoplasm.[7] Furthermore, molecular docking studies indicate that this compound can directly interact with key proteins in the NF-κB pathway, including NF-κB p65 and the NLRP3 inflammasome, suggesting a multi-target inhibitory action.[8]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent inhibitory effects of this compound on different components of the NF-κB signaling pathway.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

| Cell Line | Stimulant | Cytokine | This compound Concentration | Inhibition (%) | Reference |

| RAW 264.7 | LPS | TNF-α | 100 µM | ~50% | [5] |

| RAW 264.7 | LPS | IL-1β | 100 µM | ~60% | [5] |

| RAW 264.7 | LPS | IL-6 | 100 µM | ~70% | [5] |

| BV2 | LPS | TNF-α | 50 µM | Significant reduction | [6] |

| BV2 | LPS | IL-1β | 50 µM | Significant reduction | [6] |

| BV2 | LPS | IL-6 | 50 µM | Significant reduction | [6] |

Table 2: Effect of this compound on NF-κB Pathway Proteins

| Cell Line | Stimulant | Protein | This compound Concentration | Effect | Reference |

| BV2 | LPS | p-NF-κB p65 | 50 µM | Significant decrease | [8] |

| BV2 | LPS | Nuclear NF-κB p65 | 50 µM | Significant decrease | [8] |

| BV2 | LPS | p-IκBα | Not specified | Inhibition | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages) or BV2 (murine microglia) cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurement, 30-60 minutes for phosphorylation studies).

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To determine the protein levels of total and phosphorylated forms of NF-κB p65 and IκBα.

-

Protocol:

-

Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel.

-